Structural Differentiation: Glucose-Glycine Ester Motif
Digitoxigenin-3-beta-L-glucosylglycyl ester (C₃₁H₄₇NO₁₀, MW 593.7) bears a glucose–glycine ester at C3-β, distinguishing it from digitoxigenin-β-D-glucoside (C₂₉H₄₄O₉, MW 536.66) which lacks the amino-acid linker, and from digitoxigenin fatty-acid esters (stearate, palmitate, myristate) which carry only hydrophobic chains [1] [2]. The closest amino-acid analog is digitoxigenin-3-beta-N-L-rhamnosylglycyl ester, which replaces glucose with rhamnose and alters hydrogen-bonding capacity and metabolic stability .
| Evidence Dimension | C3 substituent architecture |
|---|---|
| Target Compound Data | Glucose–glycine ester (glycosyl-aminoacyl hybrid); C₃₁H₄₇NO₁₀, MW 593.7 |
| Comparator Or Baseline | Digitoxigenin-β-D-glucoside: simple glucoside; Digitoxigenin stearate/palmitate/myristate: fatty-acid esters; Digitoxigenin-3-beta-N-L-rhamnosylglycyl ester: rhamnose–glycine ester |
| Quantified Difference | Presence of ionizable amine (glycine linker) vs. neutral glycoside or fully hydrophobic ester; distinct H-bond donor/acceptor count; MW difference of +57 Da (vs. glucoside) and altered logP (predicted ~1 log unit lower than fatty-acid esters) |
| Conditions | Structural comparison based on published synthetic routes and characterization data (NMR, MS) |
Why This Matters
The glucose–glycine ester introduces pH-dependent solubility and potential for salt formation, directly impacting formulation options and procurability for in vivo studies compared to neutral or fully lipophilic analogs.
- [1] Elderfield RC, Uhle FC, Fried J. Stereoselective syntheses of digitoxigenin α-D, β-D, α-L, and β-L-glucosides. Tetrahedron. 1985;41(23):5427-5438. View Source
- [2] Kawaguchi K, Hirotani M, Yoshikawa T, Furuya T. Biotransformation of digitoxigenin by ginseng hairy root cultures. Phytochemistry. 1990;29(3):837-843. View Source
